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molecular formula C15H29ClO2 B1582328 MYRISTYL CHLOROFORMATE CAS No. 56677-60-2

MYRISTYL CHLOROFORMATE

Cat. No. B1582328
M. Wt: 276.84 g/mol
InChI Key: KQHBSKZGPQPRIT-UHFFFAOYSA-N
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Patent
USRE040861E1

Procedure details

29 ml of a 20% toluene solution of phosgene (55.98 mmoles) was added to tetradecyl alcohol (4 g, 18.66 mmoles) and the reaction mixture was left to stand for 20 hours under stirring at room temperature. After solvent evaporation, the residue was taken up with hexane and evaporated to dryness (several times) to give 5.1 g product as colourless liquid.
Quantity
55.98 mmol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[C:1](Cl)([Cl:3])=[O:2].[CH2:5]([OH:19])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]>C1(C)C=CC=CC=1>[Cl:3][C:1]([O:19][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])=[O:2]

Inputs

Step One
Name
Quantity
55.98 mmol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
4 g
Type
reactant
Smiles
C(CCCCCCCCCCCCC)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction mixture was left
CUSTOM
Type
CUSTOM
Details
After solvent evaporation
CUSTOM
Type
CUSTOM
Details
evaporated to dryness (several times)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC(=O)OCCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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